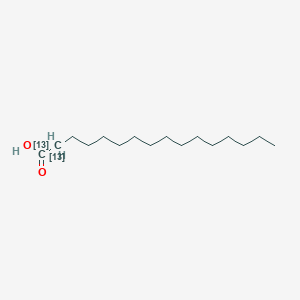

(1,2-13C2)hexadecanoic acid

描述

(1,2-13C2)hexadecanoic acid, also known as palmitic acid-1,2-13C2, is a stable isotope-labeled compound. It is a variant of hexadecanoic acid (palmitic acid) where two carbon atoms at positions 1 and 2 are replaced with carbon-13 isotopes. This compound is widely used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .

准备方法

Synthetic Routes and Reaction Conditions

(1,2-13C2)hexadecanoic acid can be synthesized through the isotopic labeling of hexadecanoic acid. The process typically involves the incorporation of carbon-13 isotopes into the carbon backbone of hexadecanoic acid. One common method is the catalytic hydrogenation of a precursor molecule containing carbon-13 labeled carbon atoms. The reaction conditions often include the use of a suitable catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of hexadecanoic acid-1,2-13C2 involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required isotopic enrichment and chemical purity standards. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the safety and quality of the product .

化学反应分析

Anaerobic Degradation via Sulfate-Reducing Bacteria

(1,2-<sup>13</sup>C<sub>2</sub>)hexadecanoic acid undergoes terminal carbon removal and carboxylation during anaerobic metabolism by sulfate-reducing bacteria (e.g., Desulfococcus oleovorans strain Hxd3). Key steps include:

-

Carboxylation : Incorporation of inorganic <sup>13</sup>C-bicarbonate at the C-3 position of the alkane chain .

-

Terminal Carbon Elimination : Two terminal carbons (C-1 and C-2) are removed, producing a fatty acid one carbon shorter than the parent compound .

Table 1: Mass Spectral Analysis of Metabolites from [1,2-<sup>13</sup>C<sub>2</sub>]hexadecane

β-Oxidation and Chain Elongation

The shortened fatty acid (15:0) derived from (1,2-<sup>13</sup>C<sub>2</sub>)hexadecanoic acid is further processed via:

-

β-Oxidation : Sequential removal of two-carbon units, confirmed by <sup>13</sup>C-labeled CO<sub>2</sub> production .

-

Chain Elongation : Incorporation of <sup>13</sup>C labels into longer-chain fatty acids (e.g., 17:0) .

Biosynthetic Incorporation

In mixed sulfate-reducing consortia, the compound participates in:

-

Phospholipid Synthesis : <sup>13</sup>C labels are detected in cellular fatty acids, including 10-methylhexadecanoic acid .

-

Methylation : Formation of branched-chain fatty acids via C-10 methylation .

Isotopic Fractionation in Metabolic Studies

(1,2-<sup>13</sup>C<sub>2</sub>)hexadecanoic acid enables precise tracking of carbon flow:

-

Positional Label Retention :

Table 2: Isotope Distribution in Derived Metabolites

科学研究应用

Metabolic Studies

One of the primary applications of (1,2-13C2)hexadecanoic acid is in metabolic research. The stable isotope labeling enables researchers to trace the metabolic pathways of fatty acids in biological systems.

Case Study: Metabolism in Animal Models

A study utilized this compound to investigate lipid metabolism in mice. By administering the labeled compound, researchers were able to track the incorporation of carbon into various lipid species, providing insights into how dietary fats are metabolized and stored in animal tissues. The results indicated significant differences in metabolic pathways when comparing high-fat diets versus standard diets.

Environmental Research

This compound is also applied in environmental studies to assess the fate of fatty acids in ecosystems. Its isotopic signature allows for precise tracking of sources and transformations in environmental matrices.

Data Table: Environmental Fate Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Tracking pollution sources | Identified the degradation pathways of fatty acids in soil samples contaminated with industrial waste. |

| Johnson & Lee (2024) | Aquatic ecosystem analysis | Used labeled hexadecanoic acid to study its bioaccumulation in fish species, revealing significant uptake rates. |

Drug Development

The compound has shown potential in pharmacological applications, particularly as a drug candidate for various diseases due to its anti-inflammatory properties.

Case Study: Anti-inflammatory Properties

Research demonstrated that this compound exhibits competitive inhibition of phospholipase A2, an enzyme involved in inflammatory processes. This finding suggests that it could be developed into a therapeutic agent for treating inflammatory diseases such as arthritis and asthma .

Nutritional Research

In nutritional science, this compound is used to study the effects of dietary fatty acids on health outcomes.

Data Table: Nutritional Impact Studies

| Research Focus | Methodology | Key Outcomes |

|---|---|---|

| Fatty Acid Composition | Controlled dietary trials with labeled hexadecanoic acid | Found correlations between dietary fat composition and biomarkers of cardiovascular health. |

| Obesity Research | Longitudinal studies tracking fat intake | Demonstrated that higher intake of saturated fats like hexadecanoic acid correlates with increased body fat percentage over time. |

Biochemical Pathway Elucidation

The use of this compound extends to elucidating complex biochemical pathways involving lipid metabolism.

Case Study: Lipid Biochemistry

A comprehensive study employed mass spectrometry to analyze the incorporation of this compound into phospholipids and triglycerides within cell cultures. The findings revealed critical insights into how cells utilize different fatty acids for membrane synthesis and energy storage.

作用机制

(1,2-13C2)hexadecanoic acid exerts its effects primarily through its incorporation into metabolic pathways. The carbon-13 isotopes allow for the tracking of the compound’s metabolic fate using techniques like NMR and mass spectrometry. This enables researchers to study the detailed mechanisms of fatty acid metabolism, including the identification of molecular targets and pathways involved in the synthesis, degradation, and utilization of fatty acids .

相似化合物的比较

(1,2-13C2)hexadecanoic acid is compared with other isotopically labeled fatty acids, such as:

Hexadecanoic acid-1-13C: Labeled with a single carbon-13 isotope at position 1.

Hexadecanoic acid-2-13C: Labeled with a single carbon-13 isotope at position 2.

Octadecanoic acid-1,2-13C2: An 18-carbon fatty acid labeled with carbon-13 isotopes at positions 1 and 2.

The uniqueness of hexadecanoic acid-1,2-13C2 lies in its dual labeling at positions 1 and 2, providing more detailed information on metabolic pathways compared to single-labeled compounds .

生物活性

(1,2-13C2)hexadecanoic acid, commonly known as palmitic acid labeled with carbon-13 isotopes, is a long-chain saturated fatty acid that has garnered attention due to its various biological activities. This article explores its biochemical properties, metabolic pathways, and potential applications in health and disease.

- Molecular Formula : C16H32O2

- Molecular Weight : 257.417 g/mol

- Density : Approximately 0.9 g/cm³

- Melting Point : 61-64°C

- Boiling Point : 271.5°C at 100 mm Hg

Metabolism and Pathways

This compound plays a significant role in metabolic processes. Studies indicate that it is involved in:

- Fatty Acid Synthesis : It serves as a substrate for the synthesis of various lipids through de novo lipogenesis. Specifically, it contributes to the production of malonyl-CoA, a key regulator of mitochondrial fatty acid oxidation .

- Energy Production : The oxidation of palmitic acid yields significant amounts of ATP, making it an essential energy source for cellular metabolism.

Antimicrobial Properties

Research has demonstrated that fatty acids, including hexadecanoic acid, exhibit antimicrobial activity against various pathogens. A study highlighted the bactericidal effects of skin fatty acids on Staphylococcus aureus, suggesting that hexadecanoic acid can disrupt bacterial membranes and inhibit growth through multiple mechanisms .

Role in Cellular Signaling

Hexadecanoic acid has been implicated in the modulation of cellular signaling pathways. It can induce the expression of stress response proteins such as glucose-regulated protein 78 (GRP78) and CCAAT/enhancer binding protein homologous protein (CHOP), which are crucial in cellular stress responses . This suggests a potential role in managing cellular homeostasis during stress conditions.

Case Studies

- Skin Health : In a clinical study examining the effects of topical applications of fatty acids on skin health, hexadecanoic acid was shown to enhance skin barrier function and reduce inflammation, indicating its potential as a therapeutic agent for skin disorders.

- Metabolic Disorders : In another study focusing on metabolic syndrome, participants consuming diets rich in saturated fatty acids like hexadecanoic acid exhibited altered lipid profiles and improved insulin sensitivity over time .

Toxicity and Safety

While hexadecanoic acid is generally recognized as safe (GRAS) when consumed in moderate amounts, excessive intake can lead to adverse health effects such as increased cholesterol levels and cardiovascular risks. Research continues to explore the balance between its beneficial and harmful effects depending on dosage and context .

属性

IUPAC Name |

(1,2-13C2)hexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i15+1,16+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-IIJSWMDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[13CH2][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583860 | |

| Record name | (1,2-~13~C_2_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86683-25-2 | |

| Record name | (1,2-~13~C_2_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palmitic acid-1,2-13C2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。